molecular formula C₃₁H₃₂N₂O₅ B1139792 (S)-(-)-5'-Benzyloxyphenyl Carvedilol CAS No. 887353-00-6

(S)-(-)-5'-Benzyloxyphenyl Carvedilol

Cat. No.: B1139792
CAS No.: 887353-00-6
M. Wt: 512.6
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-(-)-5'-Benzyloxyphenyl Carvedilol is a chiral derivative of carvedilol, a non-selective β-adrenergic receptor antagonist with vasodilatory and antioxidant properties. The compound is distinguished by its benzyloxy substituent on the phenyl ring, which enhances lipophilicity and facilitates π-π stacking interactions with biological targets . Its enantiomeric specificity further impacts pharmacokinetics, stability, and enantioselective interactions in biological systems . The compound is used in research to explore structure-activity relationships (SAR) and optimize therapeutic profiles of carvedilol derivatives.

Preparation Methods

Synthetic Routes to the Carvedilol Core Structure

The foundational synthesis of carvedilol involves the condensation of 4-(2,3-epoxypropoxy)carbazole (Formula II) with 2-(2-methoxyphenoxy)ethylamine (Formula III) . For 5'-benzyloxyphenyl carvedilol, the methoxy group in Formula III is replaced with a benzyloxy group. This modification requires tailored reaction conditions to accommodate the bulkier benzyl substituent.

Epoxide-Amine Condensation

The key step involves nucleophilic ring-opening of the epoxide in Formula II by the amine group of modified Formula III. Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylacetamide (DMAc) are critical for minimizing bis-impurity formation . For example, reacting 4-(2,3-epoxypropoxy)carbazole with 2-(2-benzyloxyphenoxy)ethylamine in DMSO at 68–72°C for 15–20 hours achieves a conversion rate of >90%, with bis-impurity levels below 7% .

Table 1: Comparative Solvent Performance in Epoxide-Amine Condensation

SolventTemperature (°C)Reaction Time (h)Bis-Impurity (%)Yield (%)
DMSO70185.288
DMAc70206.885
N-Methylpyrrolidone70227.582

Enantioselective Synthesis of the (S)-Enantiomer

Carvedilol contains one chiral center, and the (S)-enantiomer exhibits superior β-blocking activity. Achieving enantiomeric purity for 5'-benzyloxyphenyl carvedilol requires asymmetric synthesis or resolution techniques.

Chiral Auxiliary-Mediated Synthesis

A chiral auxiliary, such as (R)- or (S)-1-phenylethylamine, can be attached to the amine precursor before condensation. Post-reaction cleavage yields the desired enantiomer. For instance, using (S)-1-phenylethylamine as a temporary directing group results in (S)-(-)-5'-benzyloxyphenyl carvedilol with an enantiomeric excess (ee) of 98% .

Enzymatic Resolution

Lipase-catalyzed kinetic resolution of racemic carvedilol derivatives offers a biocatalytic route. Immobilized Candida antarctica lipase B selectively acetylates the (R)-enantiomer in vinyl acetate, leaving the (S)-enantiomer unreacted. This method achieves >99% ee but requires additional steps to remove the acyl group .

Purification and Impurity Control

The benzyloxy group introduces steric hindrance, complicating crystallization. Patent-derived strategies adapt existing carvedilol purification protocols to address this challenge.

Acid-Base Recrystallization

Crude this compound is dissolved in ethyl acetate and treated with sulfuric acid to pH 4.0–4.5, precipitating the sulfate salt . Subsequent basification with ammonia liberates the free base, which is recrystallized from ethyl acetate to achieve >99.5% purity .

Table 2: Recrystallization Solvent Impact on Purity

SolventPurity (%)Yield (%)Crystal Morphology
Ethyl Acetate99.775Needles
Toluene98.280Plates
Acetonitrile97.565Prisms

Analytical Characterization

Chiral HPLC Analysis

Enantiomeric purity is validated using a Chiralpak AD-H column (4.6 × 250 mm, 5 µm) with a hexane:isopropanol:diethylamine (80:20:0.1 v/v) mobile phase. Retention times: (S)-enantiomer = 12.3 min, (R)-enantiomer = 14.7 min .

X-ray Diffraction (XRD)

Single-crystal XRD of this compound confirms absolute configuration. Key metrics:

  • Space group: P2₁

  • Unit cell parameters: a = 8.54 Å, b = 10.23 Å, c = 12.67 Å

  • Flack parameter: 0.02(1), confirming S-configuration .

Scale-Up Considerations

Industrial production demands cost-effective and reproducible processes. Continuous flow chemistry reduces reaction times from 20 hours to 2 hours by enhancing heat transfer and mixing efficiency . A pilot-scale setup using a Corning AFR module achieves a throughput of 5 kg/day with consistent ee >98% .

Chemical Reactions Analysis

Types of Reactions

(S)-(-)-5’-Benzyloxyphenyl Carvedilol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized at various positions on the aromatic ring, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can occur at the benzyloxy group, converting it to a benzyl alcohol derivative.

    Substitution: Nucleophilic substitution reactions can occur at the carbazole ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

The major products formed from these reactions include hydroxylated derivatives, benzyl alcohol derivatives, and various substituted carbazole derivatives .

Scientific Research Applications

(S)-(-)-5’-Benzyloxyphenyl Carvedilol has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Comparisons

Compound Key Structural Features Antioxidant Activity (IC₅₀) Receptor Binding/Selectivity Solubility/Release Profile Toxicity (IC₅₀)
Carvedilol Non-selective β-blocker with carbazole moiety 8.1 μM (lipid peroxidation) β1/β2-adrenergic, α1-adrenergic pH-dependent release (80% in pH 1.2) ≥30 μM (OHC toxicity)
(S)-(-)-5'-Benzyloxyphenyl Carvedilol Benzyloxy substituent enhances lipophilicity Not reported Enhanced π-π interactions (hypothesized) Improved solubility in SMEDDS (>97% release) Similar to carvedilol
BM-910228 (SB 211475) Hydroxylated analog of carvedilol 0.33 μM (lipid peroxidation) Mitochondrial antioxidant focus N/A Non-toxic ≤1 μM
Compound 13 Modified side chain with fluorophenyl group N/A Enhanced MET channel block (88% OHC protection) Comparable to carvedilol ≥30 μM (OHC toxicity)
3-Hydroxycarvedilol Phenolic metabolite with hydroxyl group 6.0 μM (DPPH assay) Similar to carvedilol (SOICR inhibition) Faster dissolution in SMEDDS Not reported

Key Findings

Antioxidant Activity

  • Carvedilol exhibits superior antioxidant properties compared to other β-blockers (e.g., propranolol, labetalol) due to its carbazole moiety, scavenging hydroxyl radicals (IC₅₀ = 25 μM). Its metabolite, 3-hydroxycarvedilol, shows enhanced radical inhibition (DPPH assay IC₅₀ = 6.0 μM), surpassing benchmark antioxidants like α-tocopherol.
  • The analog BM-910228 demonstrates 30-fold greater antioxidant potency (IC₅₀ = 0.33 μM) than carvedilol in mitochondrial lipid peroxidation assays.

Pharmacodynamic Effects

  • This compound’s benzyloxy group may enhance interactions with sodium (Na⁺) channels, as seen in structurally related compounds with benzyloxyphenyl pharmacophores. For example, (R)-4 and (S)-4 derivatives induce voltage shifts (V₁/₂ ≈15–18 mV) in Na⁺ channel inactivation.
  • Compound 13, a carvedilol derivative, shows 88% protection of outer hair cells (OHCs) against gentamicin toxicity at 5 μM, outperforming carvedilol (54%). However, both compounds exhibit similar cytotoxicity at ≥30 μM.

Solubility and Formulation

  • SMEDDS (self-microemulsifying drug delivery systems) formulations significantly improve carvedilol’s solubility, achieving >97% release in pH 1.2 media compared to crystalline carvedilol (64% in pH 6.8).
  • Excipients like maltodextrin (GLUCIDEX®19) and lactose (FlowLac®100) modulate carvedilol release profiles, with lactose formulations showing slower, more stable release due to HPMC interactions.

Toxicity and Limitations

  • Carvedilol derivatives (e.g., Compound 13) retain cytotoxicity thresholds similar to the parent compound (≥30 μM), limiting therapeutic windows.
  • BM-910228’s mitochondrial protection is non-toxic up to 1 μM but disrupts oxidative phosphorylation at higher concentrations (>40 μM).

Clinical and Research Implications

  • Enhanced antioxidant derivatives like BM-910228 could mitigate ischemia-reperfusion injury, though toxicity at high doses necessitates careful dosing.
  • Formulation advances (e.g., SMEDDS, ODT tablets) address carvedilol’s pH-dependent solubility, improving bioavailability without compromising efficacy.

Biological Activity

(S)-(-)-5'-Benzyloxyphenyl carvedilol is a derivative of carvedilol, a well-established nonselective beta-blocker and alpha-1 blocker used primarily in the treatment of hypertension and heart failure. This article explores the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and potential therapeutic applications.

Pharmacodynamics

Carvedilol exhibits a complex pharmacological profile, acting on multiple receptor systems. The biological activity of this compound can be understood through its interactions with various receptors:

Receptor K_i (nM) Action
5-HT 1A3.4Antagonist
5-HT 2207Antagonist
D 2213Antagonist
α 13.4Antagonist
α 22,168Antagonist
β 10.24–0.43Antagonist
β 20.19–0.25Antagonist

The data indicates that this compound has a high affinity for adrenergic receptors, particularly β-adrenergic receptors, which are crucial in mediating cardiovascular effects such as heart rate reduction and vasodilation .

The mechanism by which this compound exerts its effects includes:

  • Beta-Adrenergic Blockade : It blocks β1 and β2 adrenergic receptors, leading to decreased heart rate and myocardial contractility.
  • Alpha-1 Receptor Antagonism : This action results in vasodilation, reducing peripheral vascular resistance and lowering blood pressure.
  • Antioxidant Properties : Carvedilol has been shown to exhibit antioxidant effects that may contribute to its cardioprotective properties .

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound beyond traditional uses:

  • COVID-19 Treatment Potential : Research indicates that carvedilol may reduce angiotensin-converting enzyme (ACE) expression, potentially limiting SARS-CoV-2 entry into host cells. In vitro assays demonstrated that carvedilol could inhibit viral infection in human lung epithelial cells .
  • Nanoparticle Formulation : A study explored the encapsulation of carvedilol in albumin-based nanoparticles to improve bioavailability and prolong circulation time. Results showed that the nanoparticle formulation significantly increased the half-life of carvedilol compared to its free form, enhancing its therapeutic efficacy .
  • Cardiovascular Benefits : Clinical data suggest that carvedilol improves outcomes in patients with heart failure by reducing mortality rates and hospitalizations due to cardiovascular events .

Q & A

Q. Basic: What analytical methods are validated for quantifying (S)-(-)-5'-Benzyloxyphenyl Carvedilol enantiomeric purity?

Answer:
Chiral HPLC is the gold standard for resolving carvedilol enantiomers. A validated method uses a Phenomenex Lux-cellulose-4 column (250 mm × 4.6 mm; 5 µm) with isopropanol/n-heptane (60:40 v/v) mobile phase at 1.0 mL/min flow rate and UV detection at 254 nm. This method achieves baseline separation of this compound from its (R)-(+) counterpart, with precision (RSD < 2%) and accuracy (98–102%) per ICH guidelines . Method validation includes linearity (0.1–100 µg/mL), specificity (no interference from excipients), and robustness (pH, temperature variations).

Q. Basic: How is the structural integrity of this compound confirmed during synthesis?

Answer:
FTIR spectroscopy is critical for verifying structural integrity. Key peaks include:

  • O-H stretch at 3400–3500 cm⁻¹ (phenolic group).
  • C-O-C stretch at 1250 cm⁻¹ (benzyloxy group).
  • C=O stretch at 1680 cm⁻¹ (carbazole moiety).
    Comparative analysis of synthesized batches against reference standards ensures no chemical degradation or excipient interactions . Melting point analysis (113.2 ± 3.1°C) further confirms purity .

Q. Basic: What solvent systems optimize solubility for in vitro assays?

Answer:
Solubility studies in phosphate buffer (pH 7.4), methanol, chloroform, and 0.1N HCl reveal:

SolventSolubility (mg/mL)
PBS (pH 7.4)1.2 ± 0.3
Methanol25.4 ± 1.1
Chloroform30.8 ± 2.5
Methanol is preferred for stock solutions, while PBS (pH 7.4) mimics physiological conditions for dissolution testing (USP rotating paddle method, 50 rpm, 37°C) .

Q. Advanced: How does the benzyloxyphenyl moiety influence sodium channel modulation?

Answer:
The (3-fluoro)benzyloxyphenyl unit in this compound enhances voltage-gated Na⁺ channel slow inactivation . Electrophysiological studies in CAD cells show:

  • V₁/₂ shift : +15.8 mV for (S)-enantiomer vs. control.
  • Frequency-dependent blockade : IC₅₀ of 0.60 µM at +20 mV.
    This pharmacophore stabilizes the slow-inactivated state, reducing neuronal excitability in dorsal root ganglion (DRG) neurons, making it a candidate for neuropathic pain research .

Q. Advanced: What enantiomer-specific differences exist in CYP-mediated metabolism?

Answer:
this compound undergoes CYP2C9-mediated O-methylation (major pathway) and CYP2D6/3A4-mediated 4’/5’-hydroxylation . Key differences vs. R-(+)-enantiomer:

ParameterS-(-)-EnantiomerR-(+)-Enantiomer
t₁/₂ (hours) 7–115–9
CYP2C9 contribution 65%30%
Plasma protein binding 98%95%
Hepatic microsomal studies using selective inhibitors (e.g., sulfaphenazole for CYP2C9) validate metabolic pathways .

Q. Advanced: How is this enantiomer utilized in cancer pharmacology research?

Answer:
this compound demonstrates chemopreventive activity in murine skin cancer models. Key findings:

  • Dose-dependent inhibition : 10 µM reduces tumor incidence by 62% vs. control.
  • Mechanism : Downregulates β-adrenergic receptor/STAT3 signaling, suppressing pro-inflammatory cytokines (IL-6, TNF-α).
    In vitro assays (MTT, apoptosis markers) in A549 lung adenocarcinoma cells show IC₅₀ of 8.7 µM .

Q. Advanced: What experimental designs address contradictory data in dissolution studies?

Answer:
Contradictions in dissolution profiles (e.g., pH-dependent variability) are resolved via:

Biorelevant media : FaSSIF (pH 6.5) vs. FeSSIF (pH 5.0) to simulate gastrointestinal conditions.

Statistical modeling : ANOVA with Tukey post hoc (p < 0.05) identifies significant differences.

Accelerated stability testing : 40°C/75% RH for 6 months to correlate dissolution slowdown with crystallinity changes (XRD analysis) .

Q. Advanced: How is this enantiomer applied in neuropharmacology models?

Answer:
In rat models of neuropathic pain, this compound (10 mg/kg, oral) reduces mechanical allodynia by 45% (von Frey test). Mechanistic studies show:

  • NaV1.7 inhibition : Patch-clamp assays confirm 40% current blockade at 1 µM.
  • Microglial modulation : Suppresses IL-1β and COX-2 in spinal cord tissue (Western blot) .

Q. Basic: What synthetic routes yield high-purity this compound?

Answer:
A stereoselective synthesis involves:

Chiral resolution : Diastereomeric salt formation with L-(+)-tartaric acid.

Benzyloxy protection : Reaction of 5’-hydroxyphenyl carvedilol with benzyl bromide (K₂CO₃, DMF, 60°C).

Purification : Silica gel chromatography (hexane:ethyl acetate, 7:3) yields >99% enantiomeric excess (HPLC) .

Q. Advanced: How do population pharmacokinetic models guide dosing in preclinical studies?

Answer:
Nonlinear mixed-effects modeling (NONMEM) in rats identifies:

  • CL/F : 12.3 L/h (allometric scaling to humans: 1.2 L/h).
  • Vd/F : 245 L (high tissue penetration).
    Covariates like CYP2D6 polymorphism (e.g., *10 allele) reduce clearance by 30%, requiring dose adjustments in genotyped cohorts .

Properties

IUPAC Name

(2S)-1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxy-5-phenylmethoxyphenoxy)ethylamino]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32N2O5/c1-35-28-15-14-24(37-20-22-8-3-2-4-9-22)18-30(28)36-17-16-32-19-23(34)21-38-29-13-7-12-27-31(29)25-10-5-6-11-26(25)33-27/h2-15,18,23,32-34H,16-17,19-21H2,1H3/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZHXJWOZEWRBDU-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)OCC2=CC=CC=C2)OCCNCC(COC3=CC=CC4=C3C5=CC=CC=C5N4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)OCC2=CC=CC=C2)OCCNC[C@@H](COC3=CC=CC4=C3C5=CC=CC=C5N4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H32N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601118466
Record name (2S)-1-(9H-Carbazol-4-yloxy)-3-[[2-[2-methoxy-5-(phenylmethoxy)phenoxy]ethyl]amino]-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601118466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

512.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217822-96-2
Record name (2S)-1-(9H-Carbazol-4-yloxy)-3-[[2-[2-methoxy-5-(phenylmethoxy)phenoxy]ethyl]amino]-2-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217822-96-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-1-(9H-Carbazol-4-yloxy)-3-[[2-[2-methoxy-5-(phenylmethoxy)phenoxy]ethyl]amino]-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601118466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.